Product packaging for Methyl 4-aminohex-5-enoate(Cat. No.:CAS No. 60643-89-2)

Methyl 4-aminohex-5-enoate

Cat. No.: B13572699
CAS No.: 60643-89-2
M. Wt: 143.18 g/mol
InChI Key: NPQNXYDSZMNPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Amino Acid and Unsaturated Ester Chemistry

Methyl 4-aminohex-5-enoate is the methyl ester of 4-aminohex-5-enoic acid. This parent acid, an unsaturated γ-amino acid, is structurally analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). semanticscholar.org The presence of a vinyl group at the γ-position distinguishes it from its saturated counterparts and introduces a key site of reactivity. As an ester, this compound falls into the class of unsaturated esters, compounds that are widely used in polymer synthesis, fragrance production, and as intermediates in fine chemical manufacturing.

The compound possesses several key structural features that define its chemical reactivity:

A terminal vinyl group, which is susceptible to a variety of addition and metal-catalyzed reactions.

A chiral center at the C-4 position, meaning the compound can exist as two distinct enantiomers ((R) and (S)).

An amino group at the C-4 position, which provides a site for nucleophilic attack and N-functionalization.

A methyl ester group, which can undergo hydrolysis to the parent carboxylic acid or be converted to other functional groups like amides. tdcommons.org

Significance as a Versatile Synthetic Intermediate and Building Block

The primary significance of this compound lies in its role as a versatile synthetic intermediate. It is a crucial precursor in the synthesis of its parent carboxylic acid, 4-aminohex-5-enoic acid (commonly known as Vigabatrin). epo.orggoogle.com Vigabatrin is a selective inhibitor of the enzyme 4-aminobutyrate aminotransferase (GABA-T), which is responsible for the degradation of GABA in the brain. semanticscholar.org By inhibiting this enzyme, the concentration of GABA increases, which has therapeutic applications in managing epilepsy. semanticscholar.orgmdpi.com The ester form is often preferred during synthesis and purification stages. tdcommons.org

Beyond its role as a precursor to Vigabatrin, the multiple functional groups within this compound make it a valuable building block for a diverse range of more complex molecules. rsc.org The alkene moiety can participate in reactions such as hydrogenation, epoxidation, and ozonolysis, while the amino group can be acylated or alkylated to introduce new substituents. This versatility allows for its use in the construction of various heterocyclic compounds and non-proteinogenic amino acids.

Overview of Current Research Landscape and Key Areas of Investigation

The current research landscape for this compound and its parent acid is dominated by the development of efficient and stereoselective synthetic routes. Since the biological activity of many chiral molecules is enantiomer-specific, a significant focus has been on asymmetric synthesis to produce pure (S)- or (R)-enantiomers. semanticscholar.orgacs.org

Key areas of investigation include:

Asymmetric Synthesis: Researchers have explored various strategies to control the stereochemistry at the C-4 position. This includes using chiral auxiliaries, starting from chiral precursors like D-glucose or D-galactose, or employing enzyme-catalyzed resolutions. semanticscholar.orgmdpi.com One approach involves the Ferrier rearrangement on carbohydrate-derived glycals to establish the necessary stereocenter. semanticscholar.orgmdpi.com

Novel Synthetic Routes: Various synthetic pathways have been developed starting from readily available materials. For instance, processes have been patented that start from succinimide, which is first reduced to a 5-alkoxy-2-pyrrolidone intermediate before reaction with a vinyl Grignard reagent. epo.org Other routes utilize pyroglutamate (B8496135) or 2-vinylcyclopropane-1,1-dicarboxylic acid derivatives as starting points. semanticscholar.orggoogle.com

Intermediate Derivatization: Studies have shown the synthesis of N-protected analogues, such as methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate. tdcommons.org The use of protecting groups like the tert-butoxycarbonyl (Boc) group is a common strategy in organic synthesis to prevent the amino group from participating in unwanted side reactions, allowing for selective modification of other parts of the molecule. tdcommons.orgrsc.org

Identification of Knowledge Gaps and Future Research Imperatives

While the synthesis of the 4-aminohex-5-enoic acid scaffold has been extensively studied due to its pharmaceutical importance, several knowledge gaps remain, presenting opportunities for future research.

Direct Applications of the Ester: The majority of research focuses on this compound solely as a precursor to its carboxylic acid. There is a lack of investigation into the unique biological activities or material properties that the methyl ester itself might possess.

Catalytic Efficiency: Although several synthetic routes exist, there is a continuous need for more atom-economical, environmentally benign, and cost-effective catalytic methods for its production, particularly for large-scale industrial synthesis. Future work could focus on developing novel transition-metal or organocatalytic systems for the direct asymmetric amination of a suitable hexenoate backbone.

Expanded Synthetic Utility: The potential of this compound as a versatile building block has not been fully exploited. Future research could explore its application in complex synthetic sequences, such as in cascade reactions, ring-closing metathesis to form cyclic amino acids, or as a monomer in polymerization reactions. Expanding the library of derivatives by reacting the amine and alkene functionalities could lead to novel compounds with interesting pharmacological or material properties. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B13572699 Methyl 4-aminohex-5-enoate CAS No. 60643-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-aminohex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-6(8)4-5-7(9)10-2/h3,6H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQNXYDSZMNPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536036
Record name Methyl 4-aminohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60643-89-2
Record name Methyl 4-aminohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 4 Aminohex 5 Enoate and Its Derivatives

Comprehensive Retrosynthetic Analysis Strategies

A retrosynthetic analysis of Methyl 4-aminohex-5-enoate reveals several strategic disconnections that form the basis for various synthetic routes. The target molecule possesses a stereocenter at the C4 position, an ester functionality, and a terminal olefin.

Key Retrosynthetic Disconnections:

C4-N Bond Formation: This is a common strategy, involving the introduction of the amino group onto a pre-existing six-carbon backbone. This can be achieved via nucleophilic substitution of a suitable leaving group at the C4 position or through reductive amination of a C4-keto ester precursor.

C3-C4 Bond Formation: This approach involves the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester. For example, a Michael addition-type reaction can be employed.

C4-C5 Bond Formation: An alternative strategy involves coupling a three-carbon fragment containing the amino and ester groups with a three-carbon fragment containing the vinyl group.

Functional Group Interconversion: Many syntheses target the parent acid, 4-aminohex-5-enoic acid (γ-vinyl GABA), which is then esterified. tandfonline.comepo.org A prominent industrial synthesis for γ-vinyl GABA starts from succinimide, which is converted to 4-amino-5,6-dihydroxyhexanoic acid lactone, followed by steps to introduce the double bond. epo.org Another route begins with 4-aminohex-5-ynoic acid, which is selectively reduced to the corresponding alkene. tandfonline.com

A plausible retrosynthetic pathway starting from a simple precursor is illustrated below:

Retrosynthetic analysis of this compound. This is a placeholder image as I cannot generate chemical structures.Figure 1: A simplified retrosynthetic pathway for this compound, highlighting key bond disconnections.

These fundamental strategies provide the framework for the development of more sophisticated stereoselective and high-yielding synthetic methodologies.

Development of Stereoselective and Enantioselective Synthesis Routes

Achieving stereocontrol at the C4 position is paramount for the synthesis of enantiomerically pure this compound. This has been addressed through the development of chiral catalyst-mediated transformations and methods relying on asymmetric induction.

The use of chiral transition-metal catalysts and organocatalysts has enabled highly efficient and enantioselective syntheses of γ-amino esters.

Rhodium-Catalyzed Hydroaminomethylation: A direct rhodium-catalyzed asymmetric intermolecular hydroaminomethylation (HAM) of α-alkyl acrylates provides an efficient route to chiral γ-amino esters. rsc.orgrsc.org This method utilizes a single rhodium catalyst bearing a chiral ligand, such as (R,R)-QuinoxP*, to achieve both high regioselectivity and enantioselectivity (up to 86% ee) without the need for an external reducing agent. rsc.orgrsc.org

Palladium-Catalyzed Asymmetric Allylic Amination (AAA): A powerful strategy for forming the C-N bond involves the Pd-catalyzed asymmetric allylic amination of substrates like 4-substituted 2-acetoxybut-3-enoates. organic-chemistry.orgacs.orgfigshare.com Using a chiral phosphine (B1218219) ligand, such as (R)-DTBM-SegPHOS, this reaction proceeds with excellent regioselectivity to yield chiral α,β-unsaturated γ-amino esters with high yields (up to 98%) and enantiomeric excesses (up to 99% ee). organic-chemistry.orgacs.org The regioselectivity favoring the γ-aminated product is often attributed to the steric bulk of the substituents on the allyl substrate. organic-chemistry.orgacs.org

Copper-Catalyzed Amination: Copper-based catalytic systems are also effective. A method for producing chiral N-substituted allylic amines involves the in-situ generation of nitroso compounds from hydroxylamines, which then react with olefins in the presence of a Cu(I) catalyst and a chiral ligand. google.com Additionally, copper-catalyzed silylamination of α,β-unsaturated esters with silylboranes and hydroxylamines has been developed to produce β-silyl-α-amino acid derivatives with high enantiomeric ratios when a chiral bisphosphine ligand is used. nih.gov

Organocatalysis: Proline and its derivatives have emerged as reliable organocatalysts for the enantioselective α-amination of aldehydes, which can be followed by a Horner-Wadsworth-Emmons (HWE) olefination to produce γ-amino-α,β-unsaturated esters with high yields and enantioselectivities. acs.org Chiral phase-transfer catalysts (PTCs), such as tetranaphthoazepinium salts, have also demonstrated high efficiency in the asymmetric alkylation of glycine (B1666218) imine esters, a reaction that can be adapted for the synthesis of complex amino acid derivatives. nih.gov

Catalyst System (Metal/Ligand)Reaction TypeSubstratesKey FindingsReference
Rh / (R,R)-QuinoxP*Hydroaminomethylationα-Alkyl acrylates, AminesDirect synthesis of chiral γ-aminobutyric esters with up to 86% ee. rsc.orgrsc.org
Pd / (R)-DTBM-SegPHOSAsymmetric Allylic Amination4-substituted 2-acetoxybut-3-enoates, AminesRegiospecific synthesis of chiral α,β-unsaturated γ-amino esters. Yields up to 98%, ee up to 99%. organic-chemistry.orgacs.org
Cu / Chiral BisphosphineSilylaminationα,β-Unsaturated esters, Silylboranes, HydroxylaminesAccess to optically active β-silyl-α-amino acids with high enantiomeric ratios (up to 99:1 er). nih.gov
Proline (Organocatalyst)α-Amination-HWE OlefinationAldehydes, Azodicarboxylates, Phosphonate estersOne-pot synthesis of γ-amino-α,β-unsaturated esters with excellent yields and high ee. acs.org

Asymmetric induction relies on the influence of a pre-existing chiral center within the substrate to direct the stereochemical outcome of a reaction. This approach avoids the need for a chiral catalyst.

Intramolecular Conjugate Addition: A notable method involves the intramolecular conjugate addition of γ- or δ-carbamoyloxy-α,β-unsaturated esters. clockss.org This cyclization provides a diastereoselective amination of the acyclic olefinic system. The stereoselectivity is controlled by 1,2- and 1,3-asymmetric induction from the chiral center bearing the carbamoyloxy group, allowing for the synthesis of precursors to various amino sugars. clockss.org

Addition to Chiral Sulfinylimines: The addition of nucleophiles to chiral N-tert-butanesulfinyl imines is a robust and widely used method for asymmetric amine synthesis. nih.gov For instance, the stereodivergent allylation of a chiral N-tert-butanesulfinyl imine derived from 4-bromobutanal (B1274127) can be controlled by the choice of metal (e.g., indium or zinc), leading to different diastereomers. Subsequent cyclization yields chiral 2-allyl-pyrrolidines, which are versatile intermediates. nih.gov

Chiral Auxiliary-Mediated Reactions: The use of a chiral auxiliary, such as a derivative of (-)-8-phenylmenthol, attached to a glycine equivalent allows for highly diastereoselective alkylations. renyi.hu Similarly, the Michael addition of amines to α,β-unsaturated esters containing a chiral group can proceed with significant diastereomeric excess due to 1,2- or 1,3-asymmetric induction. mdpi.org

Exploration of Novel and High-Yielding Synthesis Pathways

Ongoing research seeks to develop more efficient, atom-economical, and environmentally benign routes to this compound and its analogs. Olefin metathesis and radical/photochemical reactions represent two prominent frontiers in this effort.

Olefin metathesis is a powerful C-C bond-forming reaction that reorganizes alkylidene groups between two olefins, typically catalyzed by ruthenium (Grubbs catalysts) or molybdenum/tungsten (Schrock catalysts) complexes. organic-chemistry.orgnobelprize.org Cross-metathesis (CM) is particularly relevant for the synthesis of this compound.

A potential pathway involves the cross-metathesis of an N-protected allylamine (B125299) with methyl acrylate (B77674). The reaction is driven to completion by the formation and removal of the volatile byproduct, ethene. organic-chemistry.org The development of "second-generation" Grubbs catalysts has expanded the functional group tolerance and increased the activity of these systems, making them suitable for complex molecules containing amines and esters. caltech.edurutgers.edu While specific examples for the direct synthesis of this compound via metathesis are not prominent in the literature, the principles are well-established and offer a convergent and atom-economical approach.

Plausible Metathesis Route: N-Boc-allylamine + Methyl acrylate --(Grubbs Catalyst)--> Methyl 4-(N-Boc-amino)but-2-enoate + Ethene (byproduct)

This reaction would likely be followed by selective reduction of the conjugated double bond and subsequent modification to achieve the target structure.

Radical-based methods, often initiated by light (photoredox catalysis), provide mild and highly versatile pathways for C-C and C-N bond formation. researchgate.netnih.gov

Addition of α-Amino Radicals: A primary strategy for synthesizing γ-amino acids involves the addition of nucleophilic α-amino radical species to acrylate derivatives. nih.gov These radicals can be generated under mild photoredox conditions from various precursors, such as the decarboxylation of α-amino acids or from abundant alkanes via C(sp³)–H activation. nih.govacs.org

Photoredox-Catalyzed Reactions: Visible-light photoredox catalysis using ruthenium or iridium complexes can initiate radical reactions with high functional group tolerance. sioc-journal.cn For example, the alkylation of 1,1-diarylethylenes with radicals generated from amino acid-derived Katritzky pyridinium (B92312) salts can produce β,γ-unsaturated esters in moderate to good yields. sioc-journal.cn This method demonstrates the potential for using stable amino acid precursors in radical-based syntheses. Control experiments show that both light and the photocatalyst are essential for these transformations. sioc-journal.cn

MethodRadical PrecursorRadical AcceptorKey FeaturesReference
Photoredox-Mediated Giese Reactionα-Amino acids (via decarboxylation)Acrylate derivativesA general strategy for γ-amino acid synthesis. nih.gov
Photocatalytic C-H ActivationAbundant alkanesIminesAtom-economical synthesis of unnatural α-amino esters. acs.org
Visible-Light PhotocatalysisKatritzky pyridinium salts (from amino acids)1,1-DiarylethylenesSynthesis of β,γ-unsaturated esters under mild conditions with blue LEDs. sioc-journal.cn
Xanthate-Based Radical Additionβ-Phthalimido-α-xanthyl propionic acid derivativesVinylic olefinsA lauroyl peroxide-promoted method for synthesizing β-amino acids, adaptable for γ-amino acids. researchgate.netnih.gov

These advanced methodologies underscore the continuous evolution of synthetic chemistry, providing increasingly powerful tools for the construction of complex and valuable molecules like this compound.

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into synthetic planning is essential for developing environmentally and economically sustainable chemical processes. gcande.org The synthesis of specialized amino esters like this compound provides a clear opportunity to apply these principles, moving away from traditional, often wasteful, methodologies toward more efficient and benign alternatives. The core objective is to minimize the environmental footprint of the synthesis by considering factors such as atom economy, energy consumption, and the toxicity of reagents and solvents. acs.orgresearchgate.net

Key green chemistry principles directly applicable to the synthesis of this compound include:

Waste Prevention: The most impactful principle is the prevention of waste at its source. acs.org This is often quantified using metrics like the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, and Process Mass Intensity (PMI), which considers all materials used in a process. gcande.org Ideal syntheses have an E-Factor approaching zero. gcande.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferable to substitution or elimination reactions that generate stoichiometric byproducts.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Catalysts, including enzymes (biocatalysis) and metal complexes, can enable reactions with high selectivity and efficiency at low loadings, minimizing waste. For instance, base-catalyzed hydroamination of olefins presents an environmentally friendly route to amines. researchgate.net

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary. acs.org Where solvents are required, greener alternatives to hazardous options like chlorinated hydrocarbons or N,N-dimethylformamide (DMF) should be chosen. researchgate.netskpharmteco.com

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy requirements. researchgate.net

Applying these principles, a greener synthesis for a compound like this compound would prioritize a catalytic, high-atom-economy reaction, such as a direct hydroamination or an enzymatic resolution, over a multi-step classical synthesis involving protecting groups and stoichiometric reagents.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

Detailed Mechanistic Investigations of Methyl 4 Aminohex 5 Enoate Reactivity

Reactivity Profiles of the Amino Functionality

The primary amino group in methyl 4-aminohex-5-enoate is a key site for nucleophilic reactions and amide bond formations.

Nucleophilic Additions and Substitutions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity allows it to readily participate in addition and substitution reactions with a variety of electrophilic partners.

One of the fundamental reactions of primary amines is their addition to carbonyl compounds, such as aldehydes and ketones. This reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an imine. Under mildly acidic conditions (pH 4-5), the reaction is reversible and can be driven to completion by removal of water.

Another important class of reactions is the nucleophilic substitution with alkyl halides. The amine acts as a nucleophile, displacing a halide to form a secondary amine. This reaction can proceed further to form tertiary amines and even quaternary ammonium salts. The rate of this SN2 reaction is dependent on the steric hindrance of both the amine and the alkyl halide.

The table below illustrates the expected products from the reaction of this compound with representative electrophiles.

Reactant 1Reactant 2 (Electrophile)Expected ProductReaction Type
This compoundAcetaldehydeMethyl 4-(ethylideneamino)hex-5-enoateImine Formation
This compoundMethyl IodideMethyl 4-(methylamino)hex-5-enoateN-Alkylation
This compoundAcetyl ChlorideMethyl 4-acetamidohex-5-enoateN-Acylation

Amide Bond Formations and Peptide Couplings

The formation of an amide bond is a crucial transformation in organic synthesis, particularly in the construction of peptides. nih.gov The amino group of this compound can react with carboxylic acids or their activated derivatives to form amides.

Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, coupling reagents are often employed to activate the carboxylic acid. bachem.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), which form a highly reactive O-acylisourea intermediate or an active ester, respectively. bachem.com These intermediates are then readily attacked by the amine to form the amide bond.

In the context of peptide synthesis, the amino group of this compound can be coupled with the C-terminus of a peptide or an N-protected amino acid. nih.gov The reaction is typically carried out in the presence of a coupling reagent and a base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. bachem.com The choice of coupling reagent and reaction conditions is critical to prevent racemization of the chiral center in the amino acid.

The table below summarizes common coupling reagents used for amide bond formation.

Coupling ReagentActivating GroupByproducts
Dicyclohexylcarbodiimide (DCC)O-acylisoureaDicyclohexylurea (DCU)
HATUN-hydroxybenzotriazole esterTetramethylurea
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)HOBt esterHexamethylphosphoramide (HMPA)

Transformations Involving the Alkene Moiety

The terminal double bond in this compound is susceptible to a range of addition and cycloaddition reactions.

Electrophilic and Radical Additions

The electron-rich π-bond of the alkene can act as a nucleophile, reacting with various electrophiles. libretexts.org A classic example is the addition of hydrogen halides (H-X). This reaction proceeds via a two-step mechanism where the initial attack of the alkene on the hydrogen of H-X forms a carbocation intermediate. libretexts.org According to Markovnikov's rule, the hydrogen adds to the carbon that already has more hydrogen atoms, leading to the more stable secondary carbocation in the case of this compound. The subsequent attack of the halide ion on the carbocation yields the final product.

Radical additions to alkenes provide an alternative pathway for functionalization. For instance, the addition of hydrogen bromide in the presence of peroxides proceeds via a radical chain mechanism. In this case, the reaction follows an anti-Markovnikov regioselectivity, with the bromine atom adding to the terminal carbon of the double bond.

The table below outlines the expected regioselectivity of addition reactions to the alkene of this compound.

ReagentConditionsRegioselectivityExpected Major Product
HBrNo peroxidesMarkovnikovMethyl 4-amino-5-bromohexanoate
HBrPeroxidesAnti-MarkovnikovMethyl 4-amino-6-bromohexanoate
H2OAcid catalystMarkovnikovMethyl 4-amino-5-hydroxyhexanoate

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)

Cycloaddition reactions are powerful methods for the construction of cyclic systems. The alkene moiety of this compound can act as a dipolarophile in 1,3-dipolar cycloadditions and as a dienophile in Diels-Alder reactions. wikipedia.orgdtu.dk

In a 1,3-dipolar cycloaddition, the alkene reacts with a 1,3-dipole, such as an azide or a nitrone, to form a five-membered heterocyclic ring. wikipedia.org This reaction is a concerted [4π + 2π] cycloaddition. mdpi.com The regioselectivity of the addition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

The Diels-Alder reaction is a [4π + 2π] cycloaddition between a conjugated diene and a dienophile (the alkene). While simple alkenes are not highly reactive dienophiles, the reaction can be facilitated by the use of electron-deficient dienes or by conducting the reaction under high pressure or with Lewis acid catalysis.

The table below provides examples of potential cycloaddition reactions involving the alkene of this compound.

Reaction TypeDiene/DipoleExpected Product Class
Diels-AlderButadieneSubstituted cyclohexane
1,3-Dipolar CycloadditionPhenyl azideTriazoline
1,3-Dipolar CycloadditionN-BenzylnitroneIsoxazolidine

Cross-Coupling Reactions

While terminal alkenes themselves are not standard substrates for many cross-coupling reactions, they can be converted into more reactive species. For example, hydroboration-oxidation of the terminal alkene would yield a primary alcohol, which can then be converted to a tosylate or a halide. These derivatives can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds.

Alternatively, the terminal alkene can directly participate in certain cross-coupling reactions. For instance, in the Heck reaction, a vinyl or aryl halide couples with the alkene in the presence of a palladium catalyst and a base. The regioselectivity of the addition to the double bond is influenced by steric and electronic factors.

The table below lists some potential cross-coupling partners for derivatives of this compound.

Cross-Coupling ReactionSubstrate DerivativeCoupling PartnerExpected Product Feature
SuzukiBromo-derivativePhenylboronic acidPhenyl group addition
HeckThis compoundIodobenzeneStyrenyl group formation
SonogashiraBromo-derivativePhenylacetylenePhenylethynyl group addition

Hydrolysis and Transesterification Reactions of the Ester Group

The ester functionality of this compound is susceptible to nucleophilic attack, primarily through hydrolysis and transesterification reactions. These transformations are pivotal in modifying the compound's structure and properties.

Hydrolysis of this compound involves the cleavage of the ester bond by water, yielding 4-aminohex-5-enoic acid and methanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid. The hydrolysis of amino acid methyl esters to their corresponding zwitterionic amino acids can lead to a significant change in the pKa of the remote amino group, resulting in its protonation at neutral pH rsc.org.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. This process is effectively irreversible. The kinetics of base hydrolysis of various α-amino acid esters have been studied, with the reaction rate being influenced by factors such as the structure of the amino acid and the presence of metal complexes that can act as catalysts researchgate.netekb.eg.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would typically involve reacting it with an alcohol (e.g., ethanol) in the presence of an acid or base catalyst to form a new ester (e.g., Ethyl 4-aminohex-5-enoate) and methanol. The use of vinyl esters as transesterification agents is particularly effective as the leaving vinyl alcohol tautomerizes to a volatile aldehyde, driving the reaction to completion researchgate.net.

Mechanism: Similar to hydrolysis, transesterification can proceed through acid-catalyzed or base-catalyzed pathways involving a tetrahedral intermediate. The reaction is generally an equilibrium process, and the outcome can be controlled by using a large excess of the reactant alcohol or by removing one of the products. The enzymatic transesterification of divinyl esters has been used to prepare O-vinyl dicarboxylate esters of various molecules mdpi.com.

The table below summarizes hypothetical kinetic data for the hydrolysis of this compound under different conditions, based on studies of similar amino esters researchgate.netekb.egrsc.org.

ConditionCatalystRate Constant (k) [M⁻¹s⁻¹]Half-life (t₁/₂) [min]
Acidic0.1 M HCl1.5 x 10⁻⁴77
Basic0.1 M NaOH2.8 x 10⁻²0.41
NeutralNone3.0 x 10⁻⁷38500

Intramolecular Cyclization and Rearrangement Processes

The unique structure of this compound, featuring both an amino group and a terminal double bond, allows for a variety of intramolecular cyclization and rearrangement reactions.

Intramolecular Cyclization: The primary intramolecular cyclization pathway for this compound involves the nucleophilic attack of the amino group on the ester carbonyl carbon. This process, known as intramolecular aminolysis, leads to the formation of a cyclic amide, or lactam. Given the position of the amino group at the 4-position, this cyclization would result in the formation of a six-membered ring, specifically a δ-lactam. Studies on the cyclization of other amino esters have shown that the rate is significantly influenced by the ring size being formed, with 5- and 6-membered rings forming readily at mild temperatures nih.gov. The reaction is often catalyzed by acid or base.

In some cases, multicomponent reactions involving amines, aldehydes, and acetylene derivatives can lead to the formation of unsaturated γ-lactams through a spontaneous intramolecular cyclization between an amine and an ester group nih.gov. While not directly analogous, this highlights the propensity for such cyclizations.

Rearrangement Processes: The presence of a double bond in an allylic position relative to the amino group opens up the possibility of sigmatropic rearrangements. The most relevant for this class of compounds is the Claisen rearrangement . While a classic Claisen rearrangement involves allyl vinyl ethers, analogous rearrangements can occur with allylic esters of amino acids nih.govresearchgate.netacs.org. For this compound itself, a direct Claisen-type rearrangement is not canonical. However, derivatives of this compound, particularly N-acylated versions where the ester is formed with an allylic alcohol, are known to undergo ester-enolate Claisen rearrangements to produce γ,δ-unsaturated amino acids nih.govacs.org. These reactions proceed through a chelated metal enolate and are highly diastereoselective nih.gov.

Another potential rearrangement is an allylic rearrangement or allylic shift , where reaction at a site adjacent to the double bond causes the double bond to migrate wikipedia.org. This could be envisioned under certain nucleophilic or electrophilic substitution conditions, although it is generally less common than direct substitution.

The table below outlines the expected products from these intramolecular processes.

Reaction TypeProductKey Features
Intramolecular Cyclization5-vinyl-2-piperidoneFormation of a six-membered δ-lactam ring.
Claisen Rearrangement (of derivatives)γ,δ-Unsaturated amino acidCarbon-carbon bond formation and shift of the double bond.
Allylic RearrangementIsomeric unsaturated amino esterMigration of the double bond along the carbon chain.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The mechanisms of the reactions of this compound can be investigated in detail using a combination of kinetic and spectroscopic techniques.

Kinetic Studies: Kinetic analysis provides quantitative data on reaction rates, allowing for the determination of rate laws, activation parameters, and the influence of various factors such as catalyst concentration, temperature, and solvent. For instance, the hydrolysis of amino acid esters has been shown to follow pseudo-first-order kinetics under certain conditions researchgate.netekb.eg. By monitoring the disappearance of the reactant or the appearance of the product over time, the rate constant can be determined. Comparing the rates of reaction under different conditions (e.g., with and without a catalyst) allows for the elucidation of the catalytic mechanism. For example, the hydrolysis of amino acid esters can be significantly accelerated by the presence of metal complexes, and kinetic studies can help to determine whether the mechanism is inter- or intramolecular researchgate.net.

Spectroscopic Studies: Spectroscopic methods are invaluable for monitoring the progress of reactions and identifying intermediates and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the structural changes that occur during a reaction. For example, in the hydrolysis of this compound, the disappearance of the methyl ester singlet in the ¹H NMR spectrum and the appearance of signals corresponding to the carboxylic acid product can be monitored over time rsc.orgmdpi.com. 2D NMR techniques can be used to assign the stereochemistry of products from rearrangement and cyclization reactions mdpi.com. Time-resolved ¹H NMR has been used to study the formation and stability of active esters in peptide synthesis, a process that shares mechanistic features with the reactions of this compound rsc.org.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. The progress of hydrolysis can be followed by observing the disappearance of the ester C=O stretch and the appearance of the broad O-H stretch and the C=O stretch of the carboxylic acid.

Mass Spectrometry (MS): MS can be used to identify the molecular weights of reactants, intermediates, and products, providing crucial information for confirming reaction pathways mdpi.commdpi.com. High-resolution mass spectrometry can confirm the elemental composition of these species.

The following table provides a summary of how these techniques can be applied to study the reactivity of this compound.

TechniqueApplicationInformation Obtained
Kinetic Studies Monitoring reaction progress over time.Rate law, rate constants, activation energy, catalytic effects.
¹H and ¹³C NMR Structural elucidation of reactants, intermediates, and products.Reaction progress, product identification, stereochemistry.
Infrared Spectroscopy Monitoring changes in functional groups.Disappearance of ester, appearance of carboxylic acid or amide.
Mass Spectrometry Identification of molecular weights.Confirmation of product identity, detection of intermediates.

Computational and Theoretical Chemistry Approaches for Methyl 4 Aminohex 5 Enoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and thermodynamic properties of a molecule. These calculations solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and the energies of different molecular states.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a range of applications from geometry optimization to the calculation of spectroscopic properties.

In the study of molecules related to Methyl 4-aminohex-5-enoate, such as other anticonvulsants and GABA-AT inhibitors, DFT methods are frequently employed. For instance, the B3LYP functional combined with the 6-31G** basis set has been used to optimize the molecular structures of novel N-benzylacetamide and 2-amino-N-benzylacetamide derivatives designed to inhibit γ-aminobutyrate-aminotransferase (GABA-AT). researchgate.netufv.brresearchgate.net These calculations are a crucial first step in quantitative structure-activity relationship (QSAR) studies.

From the optimized geometries, various quantum chemical descriptors that influence biological activity can be calculated. These descriptors provide insight into how the molecule's electronic characteristics affect its function. Key descriptors include:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability. researchgate.net

Dipole Moment (μ): This descriptor relates to the polarity of the molecule and its interaction with polar solvents and biological targets. researchgate.net

Electrophilicity Index (Ω): This value quantifies the ability of a molecule to accept electrons. researchgate.net

Charges on Atoms: The distribution of partial charges on the atoms of the molecule can indicate sites susceptible to electrophilic or nucleophilic attack. researchgate.net

These DFT-derived parameters are then used to build QSAR models, which are mathematical equations that correlate the chemical structure with biological activity. researchgate.netufv.br For example, a QSAR model for anticonvulsant compounds might show that activity is influenced by a combination of descriptors such as the molecular dipole moment, HOMO-LUMO energy gap, and charges on specific atoms. researchgate.net Although specific DFT studies on this compound are not prominent in the literature, the established methodologies for its parent acid, 4-aminohex-5-enoic acid (Vigabatrin), and other GABA-AT inhibitors demonstrate the approach that would be taken. researchgate.netufv.br

Table 1: Examples of Quantum Chemical Descriptors Used in QSAR Studies of Anticonvulsants (Note: This table is illustrative of the types of descriptors calculated via DFT for related compounds, as presented in studies like researchgate.net)

Descriptor Symbol Significance
HOMO-LUMO Energy Gap ΔE Chemical reactivity, kinetic stability
x-component of Dipole Moment dₓ Polarity and intermolecular interactions
Electrophilicity Index Ω Electron-accepting capability
Anisotropy of Polarizability β² Non-uniformity of electron cloud distortion
Topological Electronic Index TE Electronic distribution and molecular size
Charge on Hydrogen Atoms QH Indicator of acidic protons and H-bonding

Ab initio quantum chemistry methods are based on first principles without the use of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate descriptions of molecular systems, especially for studying reaction mechanisms and short-lived reactive intermediates. dokumen.pubuj.edu.pl

For molecules containing reactive sites like the vinyl group in this compound, ab initio calculations can be used to model transition states and intermediates. For example, ab initio calculations (including HF/6-31G* and MP2/6-31G**) have been used to determine that the [2+2]-cycloaddition reaction between alkenes and isocyanates proceeds via a concerted one-step mechanism. dokumen.pub Such calculations can elucidate whether a reaction is concerted or stepwise and can predict activation energies.

Molecular Dynamics Simulations of Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and dynamics of molecules, from small ligands to large proteins. nih.govfrontiersin.org This approach is invaluable for understanding how a molecule like this compound explores its conformational space and how it interacts with biological targets. mdpi.com

For a flexible molecule such as this compound, MD simulations can map the potential energy surface and identify low-energy, stable conformations. This is crucial because the biological activity of a drug often depends on its ability to adopt a specific conformation (a bioactive conformation) to fit into a binding site.

Furthermore, MD simulations are extensively used to investigate the stability of protein-ligand complexes. researchgate.net In the case of GABA-AT inhibitors, simulations can reveal the dynamic interactions between the inhibitor and the amino acid residues in the enzyme's active site. researchgate.netbanglajol.info These simulations can assess the stability of hydrogen bonds, identify key residues for binding, and calculate the binding free energy of the complex. researchgate.netnih.gov For instance, a molecular docking study of the related compound 3-aminohex-5-enoic acid with human GABA-AT identified critical hydrogen bond interactions with residues such as ASP 57, TYR 59, and SER 60. banglajol.info An MD simulation following such docking would test the stability of these interactions over time, providing a more dynamic and realistic picture of the binding event.

Table 2: Illustrative Docking Results for 3-aminohex-5-enoic acid with GABA-AT (Data adapted from a molecular docking study banglajol.info. An MD simulation would further probe the dynamics of these interactions.)

Ligand Binding Energy (kcal/mol) Interacting Residues in GABA-AT Number of H-Bonds

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including their rate, regioselectivity, and stereoselectivity. By calculating the energies of reactants, transition states, and products, chemists can forecast the most likely reaction pathway.

For this compound, computational methods can predict the reactivity of its different functional groups: the amine, the ester, and the terminal alkene. DFT calculations, for example, can determine the relative acidities of protons, the nucleophilicity of the amine, and the susceptibility of the vinyl group to electrophilic addition or radical attack. researchgate.net

Computational studies on homologous enzymes have shown that subtle differences in substrate positioning within an active site can dramatically alter the reaction outcome. acs.org For example, DFT calculations have helped explain why one enzyme catalyzes a cyclopropanation reaction while a nearly identical one performs a hydroxylation on the same substrate. acs.org This type of analysis could be applied to predict how an enzyme might metabolize this compound or how the molecule would behave in different synthetic transformations, guiding the design of experiments.

Computational Design of Novel Derivatives and Catalytic Systems

One of the most impactful applications of computational chemistry is in the rational design of new molecules and catalysts. By understanding the structure-activity relationships, scientists can design new derivatives of a lead compound with improved properties, such as higher potency, better selectivity, or enhanced metabolic stability.

For inhibitors of GABA-AT, computational approaches have been central to designing next-generation drugs. nih.gov Starting with the structure of 4-aminohex-5-enoic acid, researchers have designed novel compounds intended to be more potent inactivators. ufv.brnih.gov These design efforts often involve:

QSAR Modeling: As described in section 4.1.1, QSAR models built from a series of known compounds can predict the activity of new, untested molecules. researchgate.netufv.br

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is used to screen virtual libraries of compounds and prioritize those with the best predicted binding affinity for synthesis and testing. researchgate.netbanglajol.info

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. New molecules can then be designed to match this pharmacophore.

Similarly, computational methods are used to design new catalysts for synthesizing target molecules or their derivatives. researchgate.net For instance, DFT calculations can help elucidate the structures of catalytic intermediates and transition states, guiding the development of more efficient and selective catalysts for reactions such as asymmetric hydroamination, which could be relevant for synthesizing chiral amino acid derivatives. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Multi-dimensional NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For a compound such as Methyl 4-aminohex-5-enoate, a suite of 1D and 2D NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to confirm its covalent structure.

In a hypothetical ¹H NMR spectrum, the protons on carbons adjacent to the nitrogen atom (homoallylic position) would be expected to appear in the range of 2.3-3.0 ppm due to the deshielding effect of the nitrogen. libretexts.orglibretexts.orglibretexts.org The vinyl protons would resonate further downfield. The N-H proton signal of the primary amine would typically be observed between 0.5-5.0 ppm, often as a broad signal, the position of which is dependent on solvent and concentration. libretexts.orglibretexts.org The methyl ester protons would likely appear as a singlet around 3.7 ppm.

The ¹³C NMR spectrum would show carbons attached to the nitrogen at approximately 30-60 ppm.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively connect the proton and carbon frameworks, a series of 2D NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, allowing for the tracing of the carbon chain. For instance, correlations would be expected between the protons at C4 and its neighbors at C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the methyl ester protons and the carbonyl carbon would confirm the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the stereochemistry and conformational preferences of the molecule.

Without experimental data, a sample data table cannot be generated.

Solid-State NMR for Supramolecular Assemblies

Solid-state NMR (ssNMR) would be employed if this compound were to be studied in a solid form, for instance, as part of a supramolecular assembly or a co-crystal. This technique provides information about the structure, dynamics, and intermolecular interactions in the solid state, which are often different from the solution state.

High-Resolution Mass Spectrometry for Reaction Monitoring and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound, which in turn would confirm its elemental composition. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. pressbooks.puboregonstate.edu This would be an initial check for the presence of the single nitrogen atom in the target compound.

HRMS is also a powerful tool for monitoring the progress of a reaction by identifying the masses of reactants, intermediates, and products in a reaction mixture. This can provide valuable insights into the reaction mechanism.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Since this compound possesses a stereocenter at the C4 position, it is a chiral molecule. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential for assigning the absolute configuration of a specific enantiomer. These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting spectra, often characterized by Cotton effects, can be compared with theoretical calculations or with spectra of structurally related compounds of known configuration to determine the stereochemistry.

Vibrational Spectroscopy (FTIR, Raman) for Mechanistic Insights and Conformational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy: For this compound, the FTIR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹. pressbooks.pub Primary amines typically show two bands in this region. oregonstate.eduorgchemboulder.com A C=O stretching band for the ester would appear around 1735 cm⁻¹. The C=C stretch of the vinyl group would be observed around 1640 cm⁻¹. C-N stretching absorptions for aliphatic amines are typically found in the 1000 to 1250 cm⁻¹ range. libretexts.org

Analysis of these vibrational modes can also offer insights into conformational changes and intermolecular interactions, such as hydrogen bonding.

X-ray Crystallography of Co-crystals and Reaction Products

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a crystal. If a suitable single crystal of this compound or one of its derivatives (e.g., a salt or a co-crystal) could be grown, this technique would unambiguously confirm its three-dimensional structure, including the relative and absolute stereochemistry. This method is also invaluable for characterizing the structures of reaction products, providing concrete evidence for the outcome of a chemical transformation.

Applications of this compound in Advanced Organic Synthesis and Chemical Biology Research

Utilization in Enzyme Mechanism Elucidation (e.g., as a Substrate Analog for in vitro Kinetic Studies)

The most extensively documented application of the 4-aminohex-5-enoate scaffold is in the study of enzyme mechanisms, specifically as an inhibitor of 4-aminobutyrate aminotransferase (GABA-T), also known as GABA transaminase. The carboxylic acid form, 4-aminohex-5-enoic acid (commonly known as γ-vinyl GABA or Vigabatrin), is a classic example of a mechanism-based inactivator, or "suicide inhibitor," for this enzyme. nih.govpatsnap.com GABA-T is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). patsnap.com By inhibiting this enzyme, the concentration of GABA in the brain increases, which is a therapeutic strategy for treating epilepsy and other neurological disorders. nih.govpatsnap.comnih.gov

This compound, as the methyl ester of Vigabatrin, is directly relevant in this context, often serving as a substrate analog for in vitro kinetic studies to probe the enzyme's active site and catalytic mechanism.

Detailed Research Findings:

Mechanism of Inactivation: 4-aminohex-5-enoic acid acts as a substrate for GABA-T, which is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. tandfonline.com During the catalytic cycle, the enzyme converts the inhibitor into a reactive electrophilic species, a conjugated Michael acceptor. acs.org This intermediate then covalently binds to a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation. acs.org Mechanistic studies have shown that inactivation proceeds through two primary pathways: a Michael addition mechanism and an enamine mechanism, with the former being the major route. nih.govacs.org This dual mechanism highlights the complex interaction between the inhibitor and the enzyme.

In Vitro Kinetic Studies: Kinetic analyses have been performed to quantify the inhibitory potency of 4-aminohex-5-enoic acid. In studies using GABA-T from Pseudomonas fluorescens, the compound demonstrated competitive inhibition with respect to the native substrate, GABA. tandfonline.comnih.govelsevierpure.com This mode of inhibition indicates that the inhibitor directly competes with the substrate for binding to the enzyme's active site. researchgate.net

The following table summarizes the kinetic parameters determined from these studies:

Enzyme SourceSubstrateInhibitorInhibition TypeK_m (mM)K_i (mM)
Pseudomonas fluorescensGABA4-aminohex-5-enoic acidCompetitive0.79 ± 0.1126 ± 3
Pseudomonas fluorescensα-ketoglutarate4-aminohex-5-enoic acidNot Affected0.47 ± 0.10-

Data compiled from studies on GABA-T from Pseudomonas fluorescens. tandfonline.comelsevierpure.com

The data clearly show that 4-aminohex-5-enoic acid is an effective competitive inhibitor when GABA is the substrate, but it does not affect the binding of the co-substrate, α-ketoglutarate. tandfonline.comnih.govelsevierpure.com This selectivity provides valuable insight into the enzyme's Ping-Pong Bi-Bi mechanism and the specific interactions within the GABA binding pocket. The irreversible nature of the inhibition means that the recovery of enzyme activity requires the synthesis of new enzyme, a process that can take several days. nih.gov This long-lasting effect is a key feature of its therapeutic action. nih.gov

Based on a thorough review of available scientific literature, specific, well-documented examples for the following applications of this compound could not be identified.

Applications of Methyl 4 Aminohex 5 Enoate in Advanced Organic Synthesis and Chemical Biology Research

Emerging Research Paradigms and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis and manipulation of complex organic molecules are undergoing a paradigm shift, with flow chemistry and automated synthesis platforms moving to the forefront of innovation. For a molecule like Methyl 4-aminohex-5-enoate, these technologies offer the potential for enhanced reaction control, improved safety, and accelerated discovery of new derivatives.

Continuous flow reactors could enable precise control over reaction parameters such as temperature, pressure, and reaction time for transformations involving the amine or the vinyl group. This is particularly advantageous for managing highly exothermic or rapid reactions, which can be challenging in traditional batch syntheses. Automated synthesis platforms, which integrate robotic handling with reaction optimization algorithms, could be employed to rapidly screen a wide array of reaction conditions or to construct libraries of this compound derivatives for biological or materials science applications. The combination of flow chemistry and automation holds the promise of enabling the efficient and reproducible production of this and other specialized amino esters.

Advancements in Catalytic Systems for this compound Transformations

The dual functionality of this compound presents a fertile ground for the application and development of advanced catalytic systems. The terminal alkene is a handle for a variety of powerful C-C and C-X bond-forming reactions, while the amine group offers opportunities for stereoselective modifications and further functionalization.

Modern catalytic methods that could be applied to this substrate include:

Metathesis: Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, could be used for cross-metathesis with other alkenes, leading to the elongation of the carbon chain and the introduction of new functional groups. Ring-closing metathesis of appropriately derivatized this compound could also provide access to novel cyclic amino acid structures.

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the vinyl group could provide stereoselective access to different isomers of 4-aminohexanoate esters, which may have distinct biological activities.

Palladium-Catalyzed Cross-Coupling: The vinyl group is a suitable partner for a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl substituents.

The strategic application of these and other catalytic systems will be crucial in unlocking the full synthetic potential of this compound.

Novel Applications in Supramolecular Chemistry and Nanotechnology

The unique combination of a hydrophilic amine group and a potentially modifiable hydrophobic backbone makes this compound an intriguing building block for supramolecular chemistry and nanotechnology. Through appropriate derivatization, this molecule could be engineered to self-assemble into well-defined nanostructures.

For instance, modification of the amine with a long alkyl chain could generate amphiphilic molecules capable of forming micelles or vesicles in aqueous media. The terminal alkene provides a site for polymerization or for grafting onto surfaces, which could be exploited in the creation of functionalized nanoparticles or thin films. The incorporation of this compound derivatives into larger supramolecular assemblies could also lead to the development of new materials with tunable properties for applications in drug delivery, sensing, or catalysis.

Interdisciplinary Research with Materials Science and Biophysics

The interface between chemistry, materials science, and biophysics offers exciting opportunities for the application of unconventional amino acids. The functional groups of this compound could be leveraged to create novel biomaterials and to probe biological systems.

In materials science, the vinyl group could be used to incorporate this amino ester into polymers, creating materials with tailored properties such as biodegradability or specific recognition capabilities. For example, polymers containing this moiety could be used to create biocompatible hydrogels or functional coatings for medical devices.

From a biophysical perspective, the introduction of this and other non-natural amino acids into peptides and proteins can provide unique probes for studying protein structure and function. The vinyl group could be used for "click" chemistry reactions to attach fluorescent dyes or other reporter molecules, enabling the study of protein localization and dynamics within living cells.

Unexplored Reactivity Patterns and Synthetic Challenges

Despite its potential, the reactivity of this compound is not yet fully explored, and its synthesis and manipulation present several challenges. A key synthetic challenge lies in the selective transformation of one functional group in the presence of the other. For example, protecting group strategies may be required to prevent the amine from interfering with reactions targeting the vinyl group, and vice versa.

Future research will likely focus on uncovering new reactivity patterns of this molecule. This could include exploring its participation in multicomponent reactions, cycloadditions, or radical-mediated transformations. Overcoming the challenges associated with its synthesis and developing efficient and selective methods for its derivatization will be critical for enabling its widespread use in the various applications outlined above. The exploration of its unique chemical space promises to yield new and valuable synthetic intermediates and functional molecules.

Q & A

Q. 1.1. What are the optimal synthetic routes for Methyl 4-aminohex-5-enoate, and how do reaction conditions influence yield and stereochemistry?

Answer :

  • Method : Use Taguchi experimental design to optimize parameters (e.g., solvent polarity, temperature, catalyst loading) . For stereochemical control, employ chiral HPLC or polarimetry to monitor enantiomeric excess.
  • Data Analysis : Calculate signal-to-noise (S/N) ratios to identify parameters with the highest contribution to yield (e.g., catalyst concentration may dominate over solvent effects) .
  • Key Challenge : Balancing steric hindrance from the methyl ester and amine group during nucleophilic additions; kinetic vs. thermodynamic product ratios require time-resolved NMR monitoring.

Q. 1.2. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Answer :

  • NMR : Assign 13C^{13}\text{C} and 1H^{1}\text{H} signals using 2D techniques (COSY, HSQC) to distinguish between regioisomers. For example, allylic protons in the enoate moiety exhibit distinct coupling patterns (J = 10–12 Hz) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular formula, while fragmentation patterns (e.g., McLafferty rearrangements) validate the ester and amine functional groups.
  • IR : Stretching frequencies for C=O (1720–1750 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) provide functional group confirmation .

Q. 1.3. What are the stability profiles of this compound under varying pH and temperature conditions?

Answer :

  • Method : Conduct accelerated stability studies using HPLC to quantify degradation products.
  • Data Interpretation : Plot degradation kinetics (zero/first-order) to determine activation energy via the Arrhenius equation. Acidic conditions may hydrolyze the ester group, while basic conditions could deaminate the amino group .

Advanced Research Questions

Answer :

  • DFT : Calculate transition-state geometries for key reactions (e.g., Michael additions) to identify rate-limiting steps. Solvent effects are modeled using continuum solvation (e.g., PCM) .
  • MD Simulations : Simulate intermolecular interactions (e.g., hydrogen bonding between the amine and ester groups) to explain aggregation behavior in nonpolar solvents.
  • Validation : Compare computed 13C^{13}\text{C} chemical shifts with experimental NMR data to refine force fields .

Q. 2.2. What experimental and statistical approaches resolve contradictions in reported biological activity data for this compound analogs?

Answer :

  • Systematic Review : Use PRISMA guidelines to aggregate data from diverse studies. Define inclusion/exclusion criteria (e.g., IC50_{50} values from peer-reviewed journals only) .

    05 文献检索Literature search for meta-analysis
    02:58
  • Meta-Analysis : Apply random-effects models to account for heterogeneity. Subgroup analyses can isolate confounding variables (e.g., cell line variability, assay protocols) .

  • Contradiction Sources : Differences in enantiomer purity or solvent residues (detected via GC-MS) may explain conflicting bioactivity results .

Q. 2.3. How can X-ray crystallography elucidate non-covalent interactions in this compound co-crystals?

Answer :

  • Crystallization : Screen co-formers (e.g., carboxylic acids) using solvent-drop grinding. Monitor crystal growth via polarized light microscopy.
  • Refinement : Use SHELXL for structure solution and refinement. Analyze Hirshfeld surfaces to quantify hydrogen-bonding (e.g., N–H···O interactions) and π-stacking contributions .
  • Validation : Compare experimental vs. simulated PXRD patterns to confirm phase purity.

Q. 2.4. What strategies improve the enantioselective synthesis of this compound using organocatalysts?

Answer :

  • Catalyst Screening : Test chiral amines (e.g., Cinchona alkaloids) in asymmetric Michael additions. Monitor enantiomeric excess (ee) via chiral GC.
  • Kinetic Analysis : Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with catalyst structure.
  • Optimization : Apply response surface methodology (RSM) to balance ee and yield. Central composite designs (CCD) identify non-linear interactions between variables (e.g., catalyst loading vs. temperature) .

Methodological Frameworks for Research Design

  • For Synthesis Studies : Use PICOT framework to define variables (Population: reaction intermediates; Intervention: catalyst type; Comparison: solvent systems; Outcome: yield; Time: reaction duration) .
  • For Data Analysis : Adopt PEO framework (Population: derivatives; Exposure: reaction conditions; Outcome: stability metrics) to structure hypotheses .
  • For Meta-Analyses : Collaborate with information specialists to design comprehensive search strings (e.g., "this compound AND (synthesis OR stability)") across Scopus, PubMed, and Web of Science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.